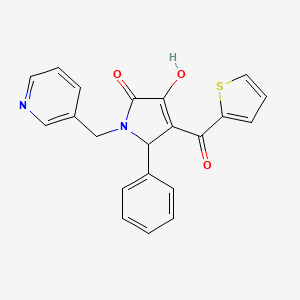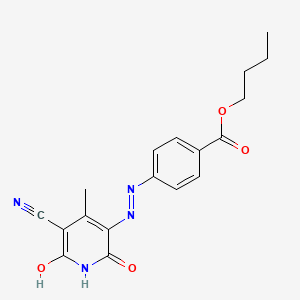![molecular formula C22H18N2O6S B11633323 ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633323.png)
ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-{(3E)-3-[Furan-2-yl(hydroxy)methyliden]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazol-5-carboxylat ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter Furan-, Pyrrolidin-, Thiazol- und Estergruppen. Diese Verbindung ist in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse, da sie ein großes Potenzial für biologische Aktivitäten und chemische Reaktivität bietet.
Herstellungsmethoden
Die Synthese von Ethyl-2-{(3E)-3-[Furan-2-yl(hydroxy)methyliden]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazol-5-carboxylat beinhaltet in der Regel mehrstufige organische Reaktionen. Die Syntheseroute kann die folgenden Schritte umfassen:
Bildung des Pyrrolidinrings: Dies kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers erreicht werden.
Einführung der Furan-Einheit: Dieser Schritt kann eine Kondensationsreaktion mit einem Furanderivat beinhalten.
Bildung des Thiazolrings: Dies kann durch eine Cyclisierungsreaktion unter Verwendung eines Thioamids und eines Halogenketons erreicht werden.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe mit Ethanol unter sauren Bedingungen.
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung dieser Synthesschritte umfassen, um den Ertrag und die Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren.
Chemische Reaktionsanalyse
Ethyl-2-{(3E)-3-[Furan-2-yl(hydroxy)methyliden]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann zu Furanonen oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Die Carbonylgruppen im Pyrrolidinring können zu Alkoholen reduziert werden.
Substitution: Die Estergruppe kann nucleophile Substitutionsreaktionen eingehen, um Amide oder andere Derivate zu bilden.
Hydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure und den Alkohol zu bilden.
Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid), Nucleophile (z. B. Amine) und saure oder basische Hydrolysebedingungen.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-{(3E)-3-[Furan-2-yl(hydroxy)methyliden]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazol-5-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet werden.
Biologie: Es kann biologische Aktivitäten wie antimikrobielle, antifungale oder Antikrebs-Eigenschaften aufweisen, was es zu einem Kandidaten für die Medikamentenforschung und -entwicklung macht.
Medizin: Seine potenziellen biologischen Aktivitäten könnten zur Entwicklung neuer Therapeutika führen.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-{(3E)-3-[Furan-2-yl(hydroxy)methyliden]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazol-5-carboxylat hängt von seiner spezifischen biologischen Aktivität ab. Wenn es beispielsweise antimikrobielle Aktivität zeigt, kann es auf bakterielle Zellwände oder Enzyme zielen, die an der Zellwandsynthese beteiligt sind. Wenn es Antikrebs-Eigenschaften besitzt, kann es die Zellteilung stören oder Apoptose in Krebszellen induzieren. Die beteiligten molekularen Ziele und Wege müssten durch weitere Forschung aufgeklärt werden.
Vorbereitungsmethoden
The synthesis of ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the furan moiety: This step may involve a condensation reaction with a furan derivative.
Formation of the thiazole ring: This can be accomplished through a cyclization reaction involving a thioamide and a haloketone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential biological activities could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in cell wall synthesis. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through further research.
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-{(3E)-3-[Furan-2-yl(hydroxy)methyliden]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazol-5-carboxylat kann mit ähnlichen Verbindungen verglichen werden wie:
Ethyl-2-{(3E)-3-[Furan-2-yl(hydroxy)methyliden]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazol-5-carboxylat: Diese Verbindung hat eine ähnliche Struktur, kann sich aber im Substitutionsschema oder in den funktionellen Gruppen unterscheiden.
Furanderivate: Verbindungen, die den Furanring enthalten, die eine ähnliche Reaktivität und biologische Aktivität aufweisen können.
Thiazolderivate: Verbindungen, die den Thiazolring enthalten, die ähnliche chemische Eigenschaften und Anwendungen haben können.
Die Einzigartigkeit von Ethyl-2-{(3E)-3-[Furan-2-yl(hydroxy)methyliden]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazol-5-carboxylat liegt in seiner Kombination von funktionellen Gruppen, die zu einer breiten Palette an chemischer Reaktivität und potenziellen biologischen Aktivitäten führen können.
Eigenschaften
Molekularformel |
C22H18N2O6S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
ethyl 2-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H18N2O6S/c1-3-29-21(28)19-12(2)23-22(31-19)24-16(13-8-5-4-6-9-13)15(18(26)20(24)27)17(25)14-10-7-11-30-14/h4-11,16,26H,3H2,1-2H3 |
InChI-Schlüssel |
DERGDDRHXTXPLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633245.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633246.png)
![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11633248.png)
![1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)benzo[f]quinoline](/img/structure/B11633249.png)


![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11633260.png)
![Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11633261.png)
![(6Z)-5-imino-6-(2-methoxybenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633263.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11633271.png)
![2-(3,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11633288.png)
![2-[(4-methoxybenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633293.png)


